molecular formula C11H14ClNOS B2883553 2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide CAS No. 1247639-83-3

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

Cat. No. B2883553
CAS RN: 1247639-83-3
M. Wt: 243.75
InChI Key: QZBDNJBLOUSZTA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step substitution reaction . The structure of the synthesized compound is usually confirmed by various spectroscopy methods such as MS, 1H NMR, 13C NMR, and FT-IR .


Molecular Structure Analysis

The molecular structure of similar compounds is determined by X-ray diffraction and conformational analysis . The crystal structure determined by X-ray single crystal diffraction is consistent with the molecular structure after DFT optimization .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds are complex and involve multiple steps . These reactions often involve the use of boronic acid derivatives and cyclopropyl groups .

Scientific Research Applications

Stereoselective Synthesis of Cyclopropanes

Kazuhiko Tanaka and colleagues (1987) developed a method for the stereoselective synthesis of functionalized cyclopropanes, showcasing the versatility of cyclopropane derivatives in synthetic chemistry. This method involves the treatment of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide with butyllithium, leading to high stereoselectivity in the formation of cyclopropanes (Tanaka, Minami, & Kaji, 1987).

Transformation of α-Thioamides

Maureen Murphy and colleagues (2007) investigated the transformation of α-thioamides to α-thio-β-chloroacrylamides, highlighting the synthetic utility of chloroacrylamide derivatives. This transformation, efficient for a series of α-thioamides, underscores the significance of such compounds in organic synthesis (Murphy et al., 2007).

Cytotoxic Evaluation of Acyl Derivatives

I. Gomez-Monterrey and colleagues (2011) evaluated the cytotoxicity of 3-acyl derivatives of dihydronaphtho[2,3-b]thiophen-4,9-dione, offering insights into the design of potential chemotherapeutic agents. This research points to the importance of thiophene derivatives in the development of new anticancer drugs (Gomez-Monterrey et al., 2011).

Mechanochemistry in Drug Synthesis

Davin Tan and colleagues (2014) showcased the application of mechanochemistry for the synthesis of pharmaceutically relevant compounds, including sulfonyl-(thio)ureas. This innovative approach highlights the potential of mechanochemistry in the environmentally friendly synthesis of drug molecules (Tan, Štrukil, Mottillo, & Friščić, 2014).

properties

IUPAC Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNOS/c1-8(12)11(14)13(10-2-3-10)6-9-4-5-15-7-9/h4-5,7-8,10H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDNJBLOUSZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CSC=C1)C2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclopropyl-N-(thiophen-3-ylmethyl)propanamide

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